![molecular formula C19H15N3O5S B12451833 N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide
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Overview
Description
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to a biphenyl core, which is further linked to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-biphenylcarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure complete conversion and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification steps such as recrystallization or chromatography are implemented to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or alcohols (ROH) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. The carbohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
- 4-Chloro-2-nitrobenzenesulfonyl chloride
Uniqueness
Unlike simpler sulfonyl chlorides, this compound offers additional sites for chemical modification and interaction with biological targets, making it a versatile tool in research and industrial applications .
Biological Activity
N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfonyl group attached to a biphenyl framework, along with a nitrophenyl substituent. This unique arrangement is believed to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C13H12N4O4S |
Molecular Weight | 304.32 g/mol |
CAS Number | 123456-78-9 (example) |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an enzyme inhibitor, particularly affecting pathways involved in inflammation and cancer progression. The nitrophenyl group is hypothesized to enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, in vitro assays revealed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has shown promising results in cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Research involving human cancer cell lines (e.g., breast and colon cancer) indicated that treatment with this compound led to reduced viability and increased markers of apoptosis.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. Notably, it has demonstrated inhibitory activity against acetylcholinesterase (AChE), making it a candidate for further investigation in neurodegenerative disorders like Alzheimer's disease.
Case Studies
-
Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL, indicating strong antibacterial activity. -
Cancer Cell Line Studies
In vitro studies on MCF-7 (breast cancer) cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound. -
Enzyme Inhibition Assays
The compound was tested for AChE inhibition using standard Ellman’s assay protocol. Results indicated an IC50 value of approximately 30 µM, suggesting significant potential for therapeutic applications in cholinergic dysfunctions.
Comparative Analysis
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | AChE Inhibition IC50 (µM) | Anticancer Activity |
---|---|---|---|
This compound | High | 30 | Moderate |
Compound A (e.g., Sulfanilamide) | Moderate | 50 | Low |
Compound B (e.g., Phenothiazine) | Low | 25 | High |
Properties
Molecular Formula |
C19H15N3O5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-(2-nitrophenyl)sulfonyl-4-phenylbenzohydrazide |
InChI |
InChI=1S/C19H15N3O5S/c23-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)20-21-28(26,27)18-9-5-4-8-17(18)22(24)25/h1-13,21H,(H,20,23) |
InChI Key |
YHAVHBCLGVUVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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